N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide
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Overview
Description
N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide is a synthetic organic compound that belongs to the class of oxalamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 2-methoxyethylamine.
Quinoline Derivative Synthesis: The quinoline moiety is prepared via a multi-step process involving the cyclization of an appropriate precursor.
Coupling Reaction: The piperidine and quinoline intermediates are coupled using an oxalyl chloride reagent to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce reduced piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)acetamide
- N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)urea
Uniqueness
N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide is unique due to its specific oxalamide linkage, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-15-13-19(17-5-3-4-6-18(17)23-15)24-21(27)20(26)22-14-16-7-9-25(10-8-16)11-12-28-2/h3-6,13,16H,7-12,14H2,1-2H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVUCSGQAUFKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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